molecular formula C12H8BrI B3190161 2-Bromo-2'-iodobiphenyl CAS No. 39655-12-4

2-Bromo-2'-iodobiphenyl

Cat. No.: B3190161
CAS No.: 39655-12-4
M. Wt: 359 g/mol
InChI Key: OUIGKVGELUUMGW-UHFFFAOYSA-N
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Description

2-Bromo-2'-iodobiphenyl (CAS 39655-12-4) is a high-value biphenyl derivative that serves as a versatile and critical intermediate in advanced organic synthesis and materials science. Its molecular structure, featuring both bromine and iodine substituents on the biphenyl core, allows for precise and sequential chemical modifications through cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings . This capability makes it an essential precursor for constructing complex, conjugated organic systems used in state-of-the-art applications. A primary application of this compound is in the development of Organic Light-Emitting Diode (OLED) materials, where it is used to synthesize the complex molecules that form the emissive, hole transport, and electron transport layers within a device . The performance, efficiency, and operational lifespan of the final OLED are highly dependent on the purity of the chemical intermediates used . Sourcing this compound with a guaranteed high purity (typically ≥98%) is therefore crucial to prevent unintended side reactions and defects that would compromise the electronic properties of the material . This compound is strictly for research and industrial applications such as organic synthesis and the development of pharmaceutical intermediates . It is supplied as a white to off-white powder and is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human use. Our product is accompanied by comprehensive analytical data, including a Certificate of Analysis (COA), to ensure it meets the stringent requirements of our clients in the electronics and chemical industries. We offer custom synthesis and bulk quantities to support projects from laboratory-scale research to full industrial production.

Properties

IUPAC Name

1-bromo-2-(2-iodophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrI/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIGKVGELUUMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2’-iodobiphenyl can be synthesized through several methods. One common approach involves the reaction of 2-bromoiodobenzene with n-butyllithium in tetrahydrofuran at low temperatures (-78°C) under an inert atmosphere. The reaction mixture is then warmed to room temperature and hydrolyzed with aqueous hydrochloric acid, followed by extraction and crystallization to obtain the desired product .

Industrial Production Methods: Industrial production of 2-Bromo-2’-iodobiphenyl typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2’-iodobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted biphenyl derivatives.

    Oxidation Products: Biphenyl ketones or carboxylic acids.

    Reduction Products: Biphenyl alcohols or amines.

Scientific Research Applications

Chemical Synthesis

2-Bromo-2'-iodobiphenyl is widely utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it an essential building block in organic chemistry.

  • Substitution Reactions : The compound can participate in nucleophilic substitution reactions where either the bromine or iodine atom is replaced by other functional groups. Common reagents include n-butyllithium and palladium catalysts, which facilitate these transformations .
  • Coupling Reactions : It is also involved in coupling reactions, particularly in the formation of larger biaryl compounds. This is crucial for synthesizing pharmaceuticals and agrochemicals .

Pharmaceutical Applications

In the pharmaceutical industry, this compound plays a pivotal role as a precursor for various therapeutic agents. It is used to synthesize:

  • Anticancer Drugs : The compound's reactivity allows for the development of novel anticancer agents through targeted modifications .
  • Antibiotics : Its derivatives are explored for potential antibiotic properties, contributing to drug discovery efforts .

Biological Research

The compound is employed in biological studies to investigate biochemical pathways and interactions:

  • Biochemical Assays : It serves as a probe in assays that study enzyme activity and protein interactions, providing insights into cellular mechanisms .
  • Interaction Studies : Research often focuses on how this compound interacts with biological systems, aiding in the understanding of drug-receptor dynamics .

Material Science

In material science, this compound is significant for developing advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : The compound is used in the synthesis of materials for OLEDs due to its electronic properties. Its dual halogenation contributes to improved charge transport and stability in these devices .

Case Studies and Research Findings

Several studies highlight the utility of this compound in research:

StudyApplicationFindings
Yuanyuan et al. (2023)Modular SynthesisDemonstrated the use of this compound as a precursor for synthesizing functionalized atropisomers through copper-catalyzed reactions .
Photocyclodehydrogenation StudyPhotochemical ReactionsFound that irradiation of polyphenyl compounds with this compound results in significant yields of triphenylene, showcasing its versatility in photochemistry .
Drug Development ResearchAnticancer AgentsHighlighted the potential of derivatives synthesized from this compound as effective anticancer drugs .

Mechanism of Action

The mechanism of action of 2-Bromo-2’-iodobiphenyl involves its reactivity towards various nucleophiles and electrophiles. The bromine and iodine atoms act as leaving groups, facilitating substitution and coupling reactions. The compound’s unique structure allows it to participate in diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogues: Halogenated Biphenyls

The following table summarizes key structural analogues of 2-bromo-2'-iodobiphenyl, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications Synthesis Method
This compound C₁₂H₈BrI ~361 Br (2), I (2') Pharmaceuticals, organometallics Suzuki coupling
2-Bromo-2'-chloro-4-fluoro-1,1'-biphenyl (2j) C₁₂H₈BrClF ~286 Br (2), Cl (2'), F (4) Synthetic intermediate Suzuki coupling
2'-Bromo-2-chloro-5-methoxy-1,1'-biphenyl (2m) C₁₃H₁₁BrClO ~294 Br (2'), Cl (2), OMe (5) Intermediate in fine chemicals Suzuki coupling
5-Bromo-2-iodobiphenyl C₁₂H₈BrI ~361 Br (5), I (2) Not specified (similar applications) Suzuki coupling
2-Bromo-2'-methoxy-1,1'-biphenyl C₁₃H₁₁BrO ~263 Br (2), OMe (2') Research applications Literature methods
Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The iodine and bromine in this compound are electron-withdrawing, enhancing reactivity in cross-coupling reactions. In contrast, methoxy (OMe) in 2-bromo-2'-methoxybiphenyl is electron-donating, reducing electrophilicity . Leaving Group Potential: Iodine’s superior leaving group ability compared to bromine or chlorine enables selective functionalization at the 2' position in this compound .

Physical Properties :

  • Molecular Weight : Compounds with iodine (e.g., this compound and 5-bromo-2-iodobiphenyl) have higher molecular weights (~361 g/mol) compared to chloro- or methoxy-substituted analogues (~286–294 g/mol) .
  • Solubility : All halogenated biphenyls exhibit low water solubility due to their aromatic hydrophobic cores .

Synthetic Utility :

  • Suzuki-Miyaura coupling is a common method for synthesizing these compounds. For example, 2j and 2m are synthesized from bromo- or chloro-substituted boronic acids and iodobenzenes with yields up to 90% .
  • This compound ether (a related compound) is synthesized via high-yield literature procedures, emphasizing its versatility in forming heterocyclic frameworks .

Functionalized Derivatives: Ketones and Esters

Compound Name Molecular Formula Key Features Applications
2-Bromo-2'-chloroacetophenone C₈H₆BrClO Bromo and chloro substituents on acetophenone Pharmaceutical intermediates
Ethyl 2-bromo-2,2-dichloroacetate C₄H₅BrCl₂O₂ Bromo and dichloro groups on acetate Agrochemical synthesis
Comparison Insights:
  • Reactivity: The ketone group in 2-bromo-2'-chloroacetophenone facilitates nucleophilic substitutions, whereas ester derivatives like ethyl 2-bromo-2,2-dichloroacetate are used in radical reactions .
  • Positional Isomerism : Unlike this compound, these compounds lack biphenyl backbones, limiting their utility in constructing extended aromatic systems.

Biological Activity

2-Bromo-2'-iodobiphenyl is a halogenated biphenyl compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Molecular Formula: C₁₂H₉BrI
Molecular Weight: 348.01 g/mol
Structure: The compound features a biphenyl core with bromine and iodine substituents at the ortho positions, influencing its reactivity and biological interactions.

The biological activities of this compound are primarily attributed to its ability to interact with various biomolecules. The iodine atom in the compound can participate in halogen bonding, which is crucial for its binding to specific proteins and enzymes. This interaction can lead to alterations in cellular signaling pathways and gene expression.

Key Biochemical Pathways

  • Cell Signaling: The compound has been shown to influence cell signaling pathways, potentially altering cellular metabolism and gene expression related to metabolic pathways.
  • Reactive Oxygen Species (ROS) Production: A study indicated that this compound inhibits the production of reactive oxygen intermediates in fibroblasts from patients with chronic granulomatous disease, suggesting its role as an antioxidant agent.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antioxidant Activity: Inhibition of ROS production indicates potential protective effects against oxidative stress.
  • Cell Cycle Modulation: The compound may influence cell cycle progression, as evidenced by studies utilizing flow cytometry to analyze its effects on various cancer cell lines .

Case Studies

  • Inhibition of Reactive Oxygen Species:
    • In a study involving fibroblasts from patients with X-linked chronic granulomatous disease, this compound was found to significantly reduce the production of reactive oxygen species. This suggests its potential as a therapeutic agent in conditions characterized by oxidative stress.
  • Cell Cycle Analysis:
    • Flow cytometry studies have shown that treatment with this compound can lead to alterations in cell cycle distribution in cancer cell lines, indicating its potential as a chemotherapeutic agent .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-IodobiphenylC₁₂H₉ILacks bromine; used in various coupling reactions.
4-Bromo-4'-iodobiphenylC₁₂H₉BrIBromine and iodine at para positions; different reactivity profile.
3-Bromo-3'-iodobiphenylC₁₂H₉BrISubstituents at meta positions; alters electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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